N1-(2-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
This compound belongs to the oxalamide class, characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. Its structure includes a 2-chlorophenyl group at the N1 position and a sulfonyl-piperidine-ethyl moiety at the N2 position.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-10-11-17(2)21(15-16)32(30,31)27-14-6-5-7-18(27)12-13-25-22(28)23(29)26-20-9-4-3-8-19(20)24/h3-4,8-11,15,18H,5-7,12-14H2,1-2H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDJHXRVMZCAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The target molecule consists of two primary components:
- N1-(2-chlorophenyl)oxalamide moiety
- N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl) substituent
Synthesis involves three critical stages:
- Piperidine sulfonamide intermediate preparation
- Ethylamine side-chain introduction
- Oxalamide bond formation
Key challenges include ensuring regioselectivity during sulfonylation, preventing racemization at stereocenters, and achieving high purity in the final product.
Stepwise Preparation Methods
Synthesis of 1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethylamine
Piperidine Sulfonylation
Reaction Scheme:
$$
\text{Piperidine} + \text{2,5-Dimethylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{1-((2,5-Dimethylphenyl)sulfonyl)piperidine}
$$
Conditions:
- Solvent: Dichloromethane (DCM) or acetonitrile
- Base: Triethylamine (2.2 equiv)
- Temperature: 0°C → room temperature (12 h)
- Yield: 85-92%
Mechanism:
Nucleophilic attack by piperidine’s nitrogen on the sulfonyl chloride’s electrophilic sulfur, facilitated by base-mediated HCl scavenging.
Ethylamine Chain Introduction
Method A: Reductive Amination
- Substrate: 1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-one
- Reagent: Ethylamine, NaBH(OAc)₃
- Solvent: Tetrahydrofuran (THF), 24 h reflux
- Yield: 78%
Method B: Gabriel Synthesis
Oxalamide Bond Formation
Stepwise Coupling Approach
Step 1: Monoamide Chloride Synthesis
$$
\text{Oxalyl chloride} + \text{2-Chloroaniline} \xrightarrow{\text{DCM, 0°C}} \text{N-(2-chlorophenyl)oxalyl chloride}
$$
Conditions:
Step 2: Final Coupling
$$
\text{N-(2-chlorophenyl)oxalyl chloride} + \text{2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethylamine} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Base | N,N-Diisopropylethylamine |
| Temperature | -10°C → 25°C (gradient) |
| Reaction time | 18 h |
| Yield | 74% |
Characterization Data
Industrial-Scale Considerations
Continuous Flow Synthesis
Advantages:
- Improved heat transfer during exothermic sulfonylation
- Reduced reaction time from 18 h to 45 min
Parameters:
| Stage | Conditions |
|---|---|
| Sulfonylation | Microreactor, 50°C |
| Oxalamide coupling | Tubular reactor, -5°C |
| Throughput | 2.8 kg/h |
Waste Management
- Solvent Recovery: 92% DCM via fractional distillation
- Byproduct Utilization: HCl(g) scrubbed to produce NH₄Cl fertilizer
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Piperidine ring racemization | Use of (-)-sparteine as chiral auxiliary |
| Oxalyl chloride over-reaction | Strict stoichiometric control |
| Sulfonamide hydrolysis | Anhydrous conditions with molecular sieves |
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the oxalamide group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Oxalamide Compounds
Structural Features and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
Metabolic and Toxicological Profiles
Table: Comparative Metabolic Data
Key Findings :
- CYP Inhibition : Pyridine-containing analogs (e.g., S336) show minimal CYP inhibition, whereas S5456 exhibits moderate CYP3A4 inhibition, suggesting substituent-dependent metabolic interactions . The sulfonyl group in the target compound may further modulate CYP affinity.
- 16.101) due to rapid metabolic clearance via hydrolysis and glucuronidation . The target compound’s chlorophenyl group may slow metabolism, requiring dedicated toxicological evaluation.
Functional and Regulatory Implications
- Flavor Enhancement: Approved analogs like S336 are used to replace monosodium glutamate (MSG) in foods, leveraging their umami receptor (TAS1R1/TAS1R3) agonist activity . The target compound’s bulky sulfonyl-piperidine group may hinder receptor binding, limiting flavor applications.
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound with significant potential in pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of oxalamides, characterized by the presence of a piperidine moiety and a chlorophenyl group. Its molecular formula is , indicating a relatively large and complex structure that contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor ligand , impacting various biochemical pathways.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibition. For instance, derivatives containing piperidine rings have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. The binding affinity and inhibition constants (IC50 values) for related compounds suggest that this oxalamide could similarly inhibit key enzymes involved in metabolic processes.
Biological Activity Assays
A variety of assays have been employed to evaluate the biological activity of this compound:
1. Antibacterial Activity
In vitro studies have demonstrated moderate to strong antibacterial activity against several strains, including:
- Salmonella typhi
- Bacillus subtilis
This activity is attributed to the sulfonamide group present in the compound, which has been linked to antibacterial properties in other derivatives.
2. Enzyme Inhibition Assays
The compound has been evaluated for its inhibitory effects on enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Involved in urea metabolism.
The results indicate strong inhibitory action, with specific IC50 values highlighting its potential as a therapeutic agent.
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of similar oxalamide derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. The study emphasized the importance of structural modifications in enhancing cytotoxicity.
Case Study 2: Neurological Applications
Another research focused on the neuroprotective effects of piperidine-containing compounds. The results indicated that these compounds could mitigate oxidative stress and improve cognitive function in animal models, suggesting potential applications for treating neurodegenerative disorders.
Summary of Biological Activities
Q & A
Q. How can the synthesis of this oxalamide compound be optimized to improve yield and purity?
The synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives, alkylation, and oxalamide coupling. To optimize yield:
- Use continuous flow reactors to enhance reaction efficiency and reduce side products .
- Employ column chromatography or preparative HPLC for purification, focusing on solvent gradients (e.g., hexane/ethyl acetate) to isolate the target compound .
- Monitor intermediates via thin-layer chromatography (TLC) to validate reaction progress .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to identify functional groups (e.g., sulfonyl, amide) .
- X-ray crystallography (if crystalline) to resolve 3D conformation and intermolecular interactions .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Conduct pH-dependent stability studies (e.g., pH 3–10 buffers) with HPLC monitoring to track degradation over time .
- Use accelerated stability testing (e.g., 40°C/75% relative humidity) to simulate long-term storage .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins (e.g., kinases, receptors) .
- Use CRISPR/Cas9-mediated gene knockout in cell models to identify pathways affected by the compound .
- Combine molecular docking simulations (e.g., AutoDock Vina) with mutational analysis to map binding sites .
Q. How can structural modifications enhance the compound’s bioactivity or selectivity?
- Design SAR studies by synthesizing analogs with variations in:
- The 2-chlorophenyl group (e.g., replace Cl with F, CF₃, or methoxy) .
- The sulfonyl-piperidine moiety (e.g., adjust substituents on the dimethylphenyl ring) .
- Evaluate analogs using in vitro assays (e.g., enzyme inhibition IC₅₀, cytotoxicity) to correlate structural changes with activity .
Q. How should contradictions in reported biological data (e.g., varying IC₅₀ values) be addressed?
- Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability .
- Validate findings using orthogonal assays (e.g., fluorescent vs. luminescent readouts) .
- Replicate studies in multiple cell lines or animal models to confirm target specificity .
Q. What experimental approaches are recommended for studying metabolic pathways and toxicity?
- Use hepatocyte microsomal assays (e.g., human liver microsomes) to identify phase I/II metabolites via LC-MS/MS .
- Perform AMES tests or micronucleus assays to assess genotoxicity .
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .
Q. How can researchers resolve discrepancies in solubility data across studies?
- Standardize solubility measurements using shake-flask methods in buffered solutions (e.g., PBS, DMSO) .
- Compare results with computational predictions (e.g., General Solubility Equation ) to identify outliers .
Methodological Considerations
Q. What in vitro models are suitable for evaluating anti-inflammatory or antiviral activity?
- NF-κB reporter assays (for anti-inflammatory potential) in HEK293 or THP-1 cells .
- Plaque reduction assays (e.g., against SARS-CoV-2 or influenza) in Vero E6 or MDCK cells .
Q. How should researchers design dose-response studies for this compound?
- Use a logarithmic dilution series (e.g., 0.1–100 µM) to capture full dynamic range .
- Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls .
Q. What computational tools can predict off-target interactions?
- PharmaGist or SwissTargetPrediction to identify potential secondary targets .
- Molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .
Data Analysis & Reporting
Q. How can researchers statistically validate contradictory results in enzyme inhibition assays?
- Apply Grubbs’ test to identify outliers and ANOVA with post-hoc tests (e.g., Tukey’s) to compare means .
- Report 95% confidence intervals for IC₅₀ values to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
